molecular formula C10H15BrClNO B2779634 [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride CAS No. 2225136-73-0

[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride

Cat. No.: B2779634
CAS No.: 2225136-73-0
M. Wt: 280.59
InChI Key: BHUWFNVSODQQGW-UHFFFAOYSA-N
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Description

[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride: is a chemical compound with the molecular formula C10H14BrNO·HCl It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position, and the ethylamine moiety is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine moiety.

    Condensation Reactions: The ethylamine group can participate in condensation reactions with carbonyl compounds to form imines or other related structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted phenoxyethylamines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the amine moiety.

    Reduction Products: Reduced forms of the compound, potentially leading to secondary or tertiary amines.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as a starting material for the synthesis of various substituted phenoxyethylamines.

Biology:

    Biochemical Studies: Used in studies involving amine transport and metabolism.

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.

Medicine:

    Pharmaceutical Research: Explored for potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

    Chemical Manufacturing: Used in the production of other chemical intermediates and fine chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamine moiety play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • [2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride
  • [2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride
  • [2-(2-Iodophenoxy)ethyl]dimethylamine hydrochloride

Comparison:

  • Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
  • Unique Properties: [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUWFNVSODQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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